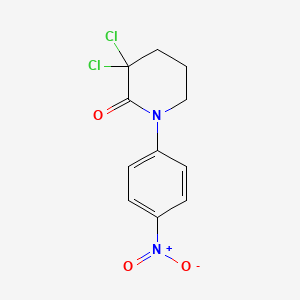

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

説明

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (CAS 881386-01-2) is a chlorinated piperidinone derivative with a nitro-substituted aromatic ring. Its molecular formula is C₁₁H₁₀Cl₂N₂O₃, and it has a molecular weight of 289.11 g/mol . The compound is synthesized via chlorination of 1-(4-nitrophenyl)piperidin-2-one using phosphorus pentachloride (PCl₅), achieving yields of 83–85% . It serves as a key intermediate in the synthesis of Apixaban, a potent anticoagulant .

特性

IUPAC Name |

3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O3/c12-11(13)6-1-7-14(10(11)16)8-2-4-9(5-3-8)15(17)18/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVYXBZVPRSWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729544 | |

| Record name | 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881386-01-2 | |

| Record name | 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881386-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one typically involves the reaction of 1-(4-nitrophenyl)-2-piperidinone with chlorinating agents. One common method involves the use of 5-chlorovaleryl chloride as a starting material . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .

化学反応の分析

Types of Reactions

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Sodium chlorite is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is used for reduction.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of lactams and other oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted piperidinones.

科学的研究の応用

Pharmaceutical Synthesis

The primary application of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one lies in its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is crucial in the production of anticoagulant medications such as apixaban , which is used to prevent blood clots in conditions like atrial fibrillation and deep vein thrombosis. The presence of electron-withdrawing groups like the nitro and dichloro substituents enhances its reactivity, facilitating various chemical transformations necessary for drug development.

Chemical Reactivity and Derivatives

This compound exhibits notable chemical behavior, primarily characterized by halogenation reactions. These reactions can modify its functional groups and enhance its reactivity profile. The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of its chlorine atoms, making it a versatile intermediate for synthesizing derivatives with potential therapeutic applications.

Comparative Analysis with Related Compounds

The compound shares structural similarities with other piperidine derivatives, which can be compared based on their unique aspects and applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Nitrophenyl)-2-piperidinone | Contains a nitrophenyl group without chlorination | Precursor for synthesizing dichlorinated derivatives |

| Apixaban | Contains a piperidine structure with different substitutions | Directly used as an anticoagulant medication |

| 1-(4-Chlorophenyl)-2-piperidinone | Similar piperidine core but with a single chlorine atom | Less reactive than dichlorinated variants |

| 4-Chloro-1-(4-nitrophenyl)piperidin-2-one | Contains one chlorine atom and a nitrophenyl group | Potentially less potent than the dichlorinated form |

Case Studies and Research Findings

Research has highlighted the effectiveness of this compound in developing new anticoagulants. A study demonstrated that modifications to this compound could lead to derivatives with enhanced potency and selectivity against specific targets involved in coagulation pathways. Additionally, ongoing research is exploring its potential applications beyond anticoagulants, including its use in anti-inflammatory and analgesic drugs.

作用機序

The compound exerts its effects primarily through its role as an intermediate in the synthesis of apixaban, a selective inhibitor of blood coagulation factor Xa. Apixaban binds to the active site of factor Xa, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .

類似化合物との比較

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

- CAS No.: 545445-10-1

- Molecular Formula: C₁₁H₁₀Cl₂INO

- Molecular Weight : 370.01 g/mol .

- Synthesis : Chlorination of 1-(4-iodophenyl)piperidin-2-one with PCl₅ in chloroform, yielding 85% .

- Key Differences: Substitution of the nitro group (-NO₂) with iodine (-I) increases molecular weight and alters electronic properties. The iodine atom’s bulkiness may reduce reactivity compared to the electron-withdrawing nitro group.

- Applications : Used in pharmaceutical intermediates but less commonly than the nitro derivative .

3,3-Dimorpholino-1-(4-nitrophenyl)piperidin-2-one

3,3-Dichloro-1-(4-(piperidin-1-yl)phenyl)piperidin-2-one (Compound E)

- Molecular Formula : C₁₆H₂₀Cl₂N₂O

- Synthesis : Chlorination of 1-(4-(piperidin-1-yl)phenyl)piperidin-2-one, achieving 90% yield .

- Key Differences :

- Applications : Intermediate in multi-step syntheses, often oxidized to form advanced precursors .

Structural and Functional Comparison Table

Research Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): Enhance electrophilicity, facilitating nucleophilic substitution reactions critical in Apixaban synthesis . Bulkier Groups (e.g., -I, -N(C₂H₄)₂O): Reduce reaction rates due to steric hindrance but may improve stability .

Synthetic Efficiency: Chlorination with PCl₅ is robust for piperidinone derivatives, but yields vary with substituents (e.g., 90% for piperidin-1-yl vs. 83% for nitro) .

Biological Relevance: While this compound itself lacks direct bioactivity data, its role in Apixaban underscores its pharmacological significance. Derivatives like the morpholino impurity may require rigorous quality control .

生物活性

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of anticoagulant drugs such as apixaban. This article delves into its biological activity, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Target and Mode of Action

The primary target of this compound is Factor Xa , a crucial enzyme in the coagulation cascade. This compound acts as a selective inhibitor of Factor Xa, disrupting the conversion of prothrombin to thrombin. This inhibition is vital for preventing thrombus formation and reducing the risk of thrombosis in clinical settings.

Biochemical Pathways

By inhibiting Factor Xa, this compound effectively disrupts the blood coagulation cascade. The result is a significant reduction in thrombus formation, which is critical for patients at risk of cardiovascular events. The compound's interaction with endothelial cells further inhibits the expression of pro-coagulant genes, enhancing its therapeutic potential against thrombotic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates quick dissolution and linear pharmacokinetics with good bioavailability. It exhibits a rapid onset and offset of action, making it suitable for acute therapeutic interventions.

This compound is characterized by its ability to undergo halogenation reactions, which can modify its functional groups and enhance reactivity. It participates in nucleophilic substitution reactions due to the electrophilic nature of the chlorine atoms, making it a versatile intermediate in organic synthesis. Its applications extend to various fields including chemistry, biology, and medicine .

Anticoagulant Activity

A study demonstrated that this compound effectively reduces thrombus formation in animal models. The compound was shown to significantly lower thrombin generation in vitro and in vivo, confirming its role as a potent anticoagulant agent .

Synthesis and Evaluation

Research has documented practical synthesis methods for this compound. For instance, chlorination reactions using phosphorus pentachloride have yielded high purity products suitable for further pharmaceutical applications. The synthesis process involves multiple steps that ensure high yields and quality intermediates for drug development .

Comparison Table: Biological Activity Parameters

| Parameter | This compound |

|---|---|

| Target | Factor Xa |

| Mode of Action | Selective inhibitor |

| Pharmacokinetics | Quick dissolution; good bioavailability |

| Biochemical Pathways | Disrupts coagulation cascade |

| Clinical Applications | Anticoagulant therapy |

Q & A

Q. How can researchers optimize the synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitoring via techniques like HPLC or GC-MS. For example, adjusting reaction stoichiometry (e.g., molar ratios of nitroaryl precursors and chlorinating agents) can minimize byproducts . Employing anhydrous conditions and inert atmospheres (argon/nitrogen) may reduce hydrolysis of intermediates . Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane can isolate the target compound effectively .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperidinone ring structure and substitution patterns (e.g., nitrophenyl and dichloro groups) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching (~1700 cm) and nitro (NO) vibrations (~1520 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with chlorine isotopes .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in different solvent environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model solvation effects using implicit solvent models (e.g., PCM or SMD). For instance, compute Gibbs free energy changes () for reactions in polar aprotic (DMF) vs. non-polar (toluene) solvents to assess nucleophilic substitution feasibility . Pair computational results with experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates) to validate predictions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Standardized Assays : Replicate bioactivity tests (e.g., enzyme inhibition) under identical conditions (pH, temperature, buffer systems) to isolate variables causing discrepancies .

- Meta-Analysis : Use statistical tools (e.g., ANOVA or regression models) to compare datasets from multiple sources, accounting for batch-to-batch variability in compound purity .

- Structural Confirmation : Verify compound identity via -NMR and LC-MS in each study to rule out degradation or isomerization artifacts .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Implement a 2 factorial design to evaluate interactions between factors like temperature (60–100°C), catalyst concentration (1–5 mol%), and reaction time (12–24 hrs). For example, a 3-factor design can identify optimal conditions for introducing substituents (e.g., alkylation) while minimizing side reactions. Response Surface Methodology (RSM) further refines parameter ranges .

Q. What methodologies assess the catalytic efficiency of this compound in multi-step synthetic pathways?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow techniques or in-situ IR to monitor intermediate formation rates in cascade reactions (e.g., nitro reduction followed by cyclization) .

- Turnover Frequency (TOF) : Calculate TOF under varying substrate concentrations to determine catalytic robustness .

- Computational Screening : Apply molecular docking or machine learning models to predict interactions with transition states in multi-step mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。